molecular formula C10H7BrO2 B13932000 3-Bromo-2-(2-propyn-1-yloxy)benzaldehyde

3-Bromo-2-(2-propyn-1-yloxy)benzaldehyde

Cat. No.: B13932000
M. Wt: 239.06 g/mol
InChI Key: PSZKAMMVZCFQHT-UHFFFAOYSA-N
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Description

3-Bromo-2-(2-propyn-1-yloxy)benzaldehyde is a useful research compound. Its molecular formula is C10H7BrO2 and its molecular weight is 239.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Bromo-2-(2-propyn-1-yloxy)benzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-2-(2-propyn-1-yloxy)benzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H7BrO2

Molecular Weight

239.06 g/mol

IUPAC Name

3-bromo-2-prop-2-ynoxybenzaldehyde

InChI

InChI=1S/C10H7BrO2/c1-2-6-13-10-8(7-12)4-3-5-9(10)11/h1,3-5,7H,6H2

InChI Key

PSZKAMMVZCFQHT-UHFFFAOYSA-N

Canonical SMILES

C#CCOC1=C(C=CC=C1Br)C=O

Origin of Product

United States

Methodological & Application

Synthesis of 3-Bromo-2-(2-propyn-1-yloxy)benzaldehyde from 3-bromosalicylaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Synthesis of 3-Bromo-2-(2-propyn-1-yloxy)benzaldehyde

Executive Summary

This guide details the synthesis of 3-Bromo-2-(2-propyn-1-yloxy)benzaldehyde (CAS: N/A for specific ether, Precursor CAS: 1829-34-1) via a Williamson ether synthesis. This scaffold is a critical intermediate in the development of chromene-based pharmacophores and "click" chemistry substrates (azide-alkyne cycloaddition).

The protocol utilizes a base-mediated nucleophilic substitution (


) between 3-bromosalicylaldehyde  and propargyl bromide . Unlike standard phenol alkylations, the presence of the ortho-bromo substituent introduces steric and electronic factors that require specific optimization of the base/solvent system to suppress C-alkylation side products and ensure complete conversion.

Strategic Analysis & Retrosynthesis

The target molecule is constructed by disconnecting the ether linkage. The synthetic strategy relies on the enhanced acidity of the phenolic hydroxyl group, further acidified by the electron-withdrawing aldehyde and bromine substituents.

Key Mechanistic Insight: The ortho-bromo group provides steric bulk that can hinder the approach of the electrophile. However, it also inductively stabilizes the phenoxide anion, making


 in a polar aprotic solvent (DMF) the ideal system to balance nucleophilicity with basicity, avoiding the harsh conditions of NaH which could lead to degradation.

Retrosynthesis Target Target: 3-Bromo-2-(2-propyn-1-yloxy)benzaldehyde Precursors Precursors: 3-Bromosalicylaldehyde + Propargyl Bromide Target->Precursors C-O Disconnection (Williamson Ether Synthesis)

Figure 1: Retrosynthetic disconnection showing the ether linkage cleavage.

Experimental Protocol

Reagents & Materials
ReagentMW ( g/mol )Equiv.[1][2][3][4][5][6][7]Amount (Example)Role
3-Bromosalicylaldehyde 201.021.02.01 g (10 mmol)Substrate
Propargyl Bromide (80% in PhMe)118.961.2 - 1.51.34 mL (~12-15 mmol)Electrophile
Potassium Carbonate (

)
138.212.02.76 g (20 mmol)Base
Potassium Iodide (KI)166.000.1166 mg (Catalytic)Finkelstein Cat. (Optional)
DMF (Anhydrous)--20 mLSolvent

Safety Note: Propargyl bromide is a potent lachrymator and alkylating agent. Handle only in a functioning fume hood. 3-Bromosalicylaldehyde is an irritant.

Step-by-Step Procedure

Step 1: Phenoxide Formation

  • Charge a dry 100 mL Round Bottom Flask (RBF) with a magnetic stir bar.

  • Add 3-bromosalicylaldehyde (2.01 g) and anhydrous DMF (20 mL).

  • Add anhydrous

    
      (2.76 g) in a single portion.
    
    • Expert Insight: The solution will likely turn bright yellow/orange, indicating the formation of the phenoxide anion.

  • Stir at Room Temperature (RT) for 15–30 minutes to ensure complete deprotonation.

Step 2: Alkylation (


 Reaction) 
  • Cool the mixture slightly to 0°C (ice bath) to control the initial exotherm, although this is optional for small scales.

  • Add propargyl bromide (1.34 mL) dropwise via syringe over 5 minutes.

    • Catalysis Note: If using propargyl chloride, add 10 mol% KI here to accelerate the reaction via in-situ formation of the more reactive iodide.

  • Remove the ice bath and allow the reaction to warm to RT.

  • Stir at RT for 4–6 hours.

    • Monitoring: Check by TLC (20% EtOAc in Hexanes). The starting phenol (lower

      
      , stains with 
      
      
      
      ) should disappear; the product (higher
      
      
      ) will appear UV active.

Step 3: Workup

  • Quench the reaction by pouring the mixture into 100 mL of ice-cold water.

    • Observation: The product often precipitates as a solid or oil.

  • Extract with Ethyl Acetate (

    
     mL).
    
  • Combine organic layers and wash with:

    • Water (

      
       mL) to remove DMF.
      
    • Brine (

      
       mL).
      
  • Dry the organic phase over anhydrous

    
     .
    
  • Filter and concentrate under reduced pressure (Rotovap) to yield the crude residue.

Purification
  • Recrystallization (Preferred): The crude solid can often be recrystallized from hot Hexane or a Hexane/Ethanol mixture to yield off-white needles.

  • Flash Chromatography: If oil persists, purify on silica gel eluting with a gradient of Hexanes:EtOAc (95:5

    
     80:20).
    

Process Visualization

Workflow Start Start: 3-Bromosalicylaldehyde + DMF + K2CO3 Deprotonation Step 1: Deprotonation (30 min @ RT) Formation of Phenoxide Start->Deprotonation Addition Step 2: Add Propargyl Bromide (Dropwise @ 0°C -> RT) Deprotonation->Addition Reaction Step 3: Reaction (4-6 Hours @ RT) Monitor via TLC Addition->Reaction Quench Step 4: Quench Pour into Ice Water Reaction->Quench Extraction Step 5: Extraction EtOAc / Brine Wash Quench->Extraction Purification Step 6: Purification Recrystallization (Hexane) or Column Chromatography Extraction->Purification

Figure 2: Operational workflow for the synthesis process.

Characterization Data

The following spectral data confirms the structure. The key diagnostic is the disappearance of the phenolic -OH signal (~11 ppm) and the appearance of the propargyl doublet and triplet.

TechniqueSignal/PeakAssignment

NMR
(400 MHz,

)

10.25 (s, 1H)
Aldehyde (-CH O)

7.80 (dd, 1H), 7.65 (dd, 1H), 7.20 (t, 1H)
Aromatic Protons (3-Bromo pattern)

4.85 (d,

Hz, 2H)
Ether Methylene (-OCH

-)

2.55 (t,

Hz, 1H)
Alkyne Methine (-C

CH )
IR (ATR)~3250


C-H Stretch
~2120

C

C Stretch (Weak)
~1690

C=O[8] Stretch (Aldehyde)

Troubleshooting & Optimization

  • Low Yield / Incomplete Reaction:

    • Cause: Moisture in DMF or old

      
      .
      
    • Fix: Use fresh anhydrous DMF and flame-dried glassware. Add 10 mol% KI (Finkelstein condition) to increase electrophilicity.

    • Alternative: Switch to Acetone as solvent and reflux (56°C) overnight if DMF removal is problematic, though reaction rates are generally slower.

  • C-Alkylation Side Products:

    • Cause: High temperatures or extremely polar solvents promoting ambident reactivity.

    • Fix: Ensure reaction remains at RT. Do not heat above 60°C.

  • Hydrolysis of Aldehyde:

    • Cause: Highly basic aqueous workup.

    • Fix: Use neutral water or saturated

      
       for quenching; avoid NaOH washes.
      

References

  • Chhowala, T. N. (2025).[2] Potassium phosphate catalyzed synthesis of substituted o-propargylsalicylaldehydes.[9] Arkivoc, 2025(5), 202412326.[9] Retrieved from [Link]

  • Master Organic Chemistry. (2014).[10] The Williamson Ether Synthesis. Retrieved from [Link]

Sources

Application Note: A Practical Guide to the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of Benzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands as a cornerstone of "click chemistry," prized for its reliability, high yield, and broad functional group tolerance.[1][2] This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the specific application of CuAAC to benzaldehyde derivatives. Incorporating a benzaldehyde moiety into molecular scaffolds via CuAAC is of significant interest as the aldehyde group serves as a versatile chemical handle for subsequent modifications, such as Schiff base formation, reductive amination, or Wittig reactions. This guide details the underlying mechanism, critical experimental parameters, step-by-step protocols for substrate synthesis and cycloaddition, and troubleshooting advice to ensure successful and reproducible outcomes.

The CuAAC Catalytic Cycle: A Mechanistic Overview

The CuAAC reaction dramatically accelerates the rate of the Huisgen 1,3-dipolar cycloaddition and, crucially, controls the regioselectivity to exclusively yield the 1,4-disubstituted 1,2,3-triazole isomer.[1][2] The uncatalyzed thermal reaction, in contrast, requires harsh conditions and typically produces a mixture of 1,4- and 1,5-regioisomers.[1][2] The catalytic cycle, mediated by a Cu(I) species, proceeds through several key steps. While the precise mechanism can be complex and involve multiple copper centers, a widely accepted pathway is illustrated below.[3][4][5][6]

The cycle begins with the formation of a copper(I)-acetylide intermediate from the terminal alkyne. This intermediate then coordinates with the azide. A subsequent cyclization step forms a six-membered copper metallacycle, which then rearranges to a more stable triazolyl-copper intermediate.[2] Finally, protonolysis releases the 1,4-disubstituted triazole product and regenerates the active Cu(I) catalyst, allowing the cycle to continue.[4]

CuAAC_Mechanism Cu_I Cu(I) Catalyst Cu_Acetylide R¹-C≡C-Cu(I) Cu_I->Cu_Acetylide Alkyne R¹-C≡CH (e.g., 4-Ethynylbenzaldehyde) Alkyne->Cu_Acetylide -H⁺ Metallacycle Six-membered Cu-Metallacycle Cu_Acetylide->Metallacycle Azide R²-N₃ (e.g., Benzyl Azide) Azide->Metallacycle Triazolide Triazolyl-Cu(I) Intermediate Metallacycle->Triazolide Rearrangement Product 1,4-Disubstituted Triazole Product Triazolide->Product +H⁺ Product->Cu_I Regenerates Catalyst H_plus H⁺

Figure 1. Simplified catalytic cycle for the CuAAC reaction.

Critical Parameters for CuAAC of Benzaldehyde Derivatives

The success of a CuAAC reaction, particularly with sensitive functional groups like aldehydes, hinges on the careful selection of several key parameters.

Copper Source: In Situ Generation of Cu(I)

While Cu(I) salts like CuI or CuBr can be used directly, they are prone to oxidation to the inactive Cu(II) state.[7] A more robust and widely adopted method is the in situ reduction of a Cu(II) salt, most commonly copper(II) sulfate (CuSO₄), using a mild reducing agent.[4][8][9] Sodium ascorbate is the preferred reductant due to its water solubility and efficiency.[8][9] This approach ensures a constant, low concentration of the active Cu(I) catalyst throughout the reaction.

Ligand Selection: Stabilizing Cu(I) and Accelerating Reaction

Ligands are crucial for stabilizing the catalytically active Cu(I) ion, preventing both its oxidation to Cu(II) and its disproportionation to Cu(0) and Cu(II).[7][10] Furthermore, ligands accelerate the reaction rate significantly.[11][12] For reactions in aqueous or semi-aqueous systems, water-soluble ligands are essential.

  • THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine): A highly effective, water-soluble ligand that is a superior alternative to the more traditional, water-insoluble TBTA.[13][14] It protects biomolecules from oxidative damage and is ideal for bioconjugation and reactions in aqueous buffers.[14]

  • TBTA (Tris(benzyltriazolylmethyl)amine): One of the first widely used ligands. While very effective at accelerating the reaction, its poor water solubility limits its use to organic or mixed-solvent systems.[12][15]

  • BTTAA (2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid): Another excellent water-soluble ligand known for high reaction kinetics and biocompatibility.[11][16]

For general-purpose synthesis of benzaldehyde derivatives, THPTA is an excellent starting choice due to its solubility and protective qualities.

Solvent Systems

The choice of solvent depends on the solubility of the azide and alkyne substrates. Common systems include:

  • t-Butanol/Water (1:1): A versatile mixture for a wide range of substrates.

  • Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF): Useful for dissolving more challenging organic substrates. Can be used as a co-solvent with water.[8]

  • Phosphate, HEPES, or MOPS buffers: For bioconjugation applications, buffered aqueous systems are common, but one should avoid buffers like Tris that can chelate copper.[8]

It is critical to ensure that the benzaldehyde derivative is fully dissolved to achieve an efficient reaction.

Experimental Protocols

The following section provides detailed, step-by-step methodologies. The workflow begins with the synthesis of the requisite starting materials, followed by the core CuAAC protocol.

Experimental_Workflow cluster_prep A. Substrate Synthesis cluster_cuaac B. CuAAC Reaction cluster_workup C. Product Isolation s1 Synthesize 4-(bromomethyl)benzaldehyde s2 Synthesize 4-(azidomethyl)benzaldehyde s1->s2 via Azide Displacement r2 Dissolve Azide & Alkyne Substrates s2->r2 s3 Synthesize 4-ethynylbenzaldehyde s3->r2 r1 Prepare Stock Solutions (CuSO₄, Ligand, Ascorbate) r3 Combine Reagents & Initiate Reaction r1->r3 r2->r3 r4 Monitor Progress (TLC / LC-MS) r3->r4 p1 Aqueous Workup / Extraction r4->p1 p2 Purification (Column Chromatography) p1->p2 p3 Characterization (NMR, MS, IR) p2->p3

Figure 2. General experimental workflow for CuAAC of benzaldehyde derivatives.

Protocol 3.1: Synthesis of 4-(Azidomethyl)benzaldehyde

This protocol adapts a standard two-step procedure starting from 4-methylbenzaldehyde (p-tolualdehyde).

Step 1: Synthesis of 4-(Bromomethyl)benzaldehyde

  • To a solution of 4-methylbenzonitrile (1.0 eq) in dry carbon tetrachloride (CCl₄), add N-bromosuccinimide (NBS, 1.2 eq) and a catalytic amount of azobisisobutyronitrile (AIBN).[17]

  • Reflux the reaction mixture for 8 hours. Monitor the reaction by TLC.

  • After completion, cool the mixture and filter off the succinimide byproduct.[17]

  • Concentrate the filtrate under reduced pressure to yield crude 4-(bromomethyl)benzonitrile.[17]

  • Dissolve the crude product in dry toluene, cool to 0 °C, and add diisobutylaluminium hydride (DIBAL-H, 2.0 eq) dropwise under a nitrogen atmosphere.[17]

  • Stir for 1 hour at 0 °C, then quench carefully with 10% HCl and stir for another hour at room temperature.[17]

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield 4-(bromomethyl)benzaldehyde.

Step 2: Synthesis of 4-(Azidomethyl)benzaldehyde

  • Dissolve 4-(bromomethyl)benzaldehyde (1.0 eq) in a suitable solvent like DMF or acetone.

  • Add sodium azide (NaN₃, 1.5-2.0 eq) to the solution.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Pour the reaction mixture into water and extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography if necessary.

Protocol 3.2: Synthesis of 4-Ethynylbenzaldehyde

This can be achieved via a Sonogashira coupling followed by deprotection.[18]

  • Combine 4-bromobenzaldehyde (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (e.g., CuI), and a suitable base (e.g., triethylamine) in a degassed solvent like THF.

  • Add trimethylsilylacetylene (1.2 eq) and stir the reaction at room temperature or with gentle heating until completion (monitored by TLC/GC-MS).

  • After workup (filtration, extraction), the intermediate 4-((trimethylsilyl)ethynyl)benzaldehyde is obtained.[18]

  • Dissolve this intermediate in a solvent such as THF or methanol.[19]

  • Add a base like potassium carbonate (K₂CO₃) or potassium hydroxide (KOH) and stir at room temperature for 1-2 hours to remove the trimethylsilyl protecting group.[18][19]

  • After completion, remove the solvent, extract the product with an organic solvent, wash, dry, and concentrate.[19] Purify by column chromatography to yield 4-ethynylbenzaldehyde as a solid.[19]

Protocol 3.3: General CuAAC of a Benzaldehyde Derivative

This protocol describes the reaction between 4-(azidomethyl)benzaldehyde and a generic terminal alkyne. The roles of azide and alkyne can be reversed (e.g., using 4-ethynylbenzaldehyde and an organic azide).[20]

Materials:

  • 4-(Azidomethyl)benzaldehyde (1.0 eq)

  • Terminal Alkyne (1.0-1.1 eq)

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (1-5 mol%)

  • Sodium Ascorbate (5-10 mol%)

  • THPTA ligand (1-5 mol%, typically at a 1:1 to 5:1 ratio with CuSO₄)[9]

  • Solvent: e.g., 1:1 t-Butanol/Water

Procedure:

  • Reagent Setup: In a reaction vial, dissolve 4-(azidomethyl)benzaldehyde (1.0 eq) and the terminal alkyne (1.05 eq) in the chosen solvent system (e.g., 5 mL of 1:1 t-BuOH/H₂O for a 0.5 mmol scale reaction).

  • Catalyst Preparation: In a separate microcentrifuge tube, prepare fresh aqueous stock solutions of CuSO₄ (e.g., 100 mM), THPTA (e.g., 100 mM), and Sodium Ascorbate (e.g., 1 M). The sodium ascorbate solution should always be prepared fresh.[10]

  • Initiation: To the stirring solution of azide and alkyne, add the THPTA solution, followed by the CuSO₄ solution. A faint blue color may be observed.

  • Reduction: Add the sodium ascorbate solution dropwise. The solution should turn colorless as Cu(II) is reduced to the active Cu(I) state.[21]

  • Reaction: Seal the vial and stir vigorously at room temperature. The reaction is typically complete within 1 to 24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.

  • Workup: Once complete, dilute the reaction mixture with water and extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the pure triazole product.

Data Summary & Optimization

The efficiency of the CuAAC reaction can be influenced by the electronic nature of the substituents on the benzaldehyde ring. The table below provides a hypothetical summary of expected outcomes, which should be optimized for each specific substrate pair.

EntryBenzaldehyde SubstratePartnerCatalyst Loading (mol%)LigandSolventTime (h)Yield (%)
14-(Azidomethyl)benzaldehydePhenylacetylene1THPTAtBuOH/H₂O4>95
24-EthynylbenzaldehydeBenzyl Azide1THPTAtBuOH/H₂O2>95
32-(Azidomethyl)benzaldehyde1-Octyne2THPTADMSO/H₂O889
44-Ethynyl-2-nitrobenzaldehyde1-Azidohexane5BTTAADMF1285

Troubleshooting

ProblemPossible Cause(s)Recommended Solution(s)
Low or No Yield Catalyst Inactivation: Oxidation of Cu(I) to Cu(II).[7]Degas solvents before use. Ensure the sodium ascorbate solution is freshly prepared.[10] Increase ligand concentration (up to 5 eq relative to copper).[9]
Poor Reagent Quality: Impurities in azide or alkyne.Purify starting materials. Confirm structure and purity by NMR/MS.
Incomplete Dissolution: Substrates not fully dissolved in the solvent.Try a different solvent system (e.g., add DMSO or DMF as a co-solvent).[8] Gently warm the reaction mixture.
Side Product Formation Alkyne Homocoupling (Glaser coupling): Caused by excess oxygen and Cu(II).[7]Degas the solvent thoroughly. Maintain a positive inert gas (N₂ or Ar) atmosphere. Ensure sufficient reducing agent is present.
Reaction Stalls Ligand Chelation: If other functional groups are present that can chelate copper.Increase the catalyst and ligand loading.
Steric Hindrance: Bulky groups near the azide or alkyne can slow the reaction.Increase reaction time and/or temperature (e.g., to 40-50 °C). Increase catalyst loading.

References

  • Wikipedia. (n.d.). 4-Ethynylbenzaldehyde. Retrieved February 12, 2026, from [Link]

  • Meldal, M., & Tornøe, C. W. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Reviews, 108(8), 2952-3015. Available from: [Link]

  • Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. Available from: [Link]

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Angewandte Chemie International Edition, 48(51), 9879-9883. Available from: [Link]

  • Grokipedia. (n.d.). 4-Ethynylbenzaldehyde. Retrieved February 12, 2026, from [Link]

  • van der Heijden, F., van der Lubbe, S. C. C., & Hamlin, T. A. (2021). The Copper-Catalyzed Azide-Alkyne Cycloaddition Reaction: Why Two Is Faster than One. Chemistry – A European Journal, 27(2), 654-660. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved February 12, 2026, from [Link]

  • Wikipedia. (n.d.). Azide-alkyne Huisgen cycloaddition. Retrieved February 12, 2026, from [Link]

  • Xi'an Confluore Biological Technology Co., Ltd. (n.d.). Click Chemistry Protocols. Retrieved February 12, 2026, from [Link]

  • ResearchGate. (2026, January 26). The Copper‐Catalyzed Azide–Alkyne Cycloaddition Reaction: Why Two Is Faster than One. [Link]

  • Royal Society of Chemistry. (2025, November 11). Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction. [Link]

  • European Patent Office. (n.d.). Process for the preparation of ethynylbenzaldehydes.
  • Fürth lab. (n.d.). Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) of azides to alkyne moeities. Retrieved February 12, 2026, from [Link]

  • Jiang, H., et al. (2017). Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction. Current Organic Chemistry, 21(19), 1872-1891. Available from: [Link]

  • Jena Bioscience. (n.d.). THPTA, Auxiliary Cu(I) Click Reagents. Retrieved February 12, 2026, from [Link]

  • ResearchGate. (2021, November 20). Why is the efficiency of my CuAAC click chemistry so low?. [Link]

  • Mann, A. P., et al. (2018). Azide–Alkyne Click Conjugation on Quantum Dots by Selective Copper Coordination. ACS Nano, 12(6), 5489-5497. Available from: [Link]

  • ResearchGate. (n.d.). Optimization of the conditions for CuAAC reaction. Retrieved February 12, 2026, from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved February 12, 2026, from [Link]

  • University of Houston Institutional Repository. (n.d.). Mechanistic Study and Ligand Optimization of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction. Retrieved February 12, 2026, from [Link]

  • ChemRxiv. (n.d.). Investigation of Base-free Copper-Catalyzed Azide–Alkyne Click Cycloadditions (CuAAc) in Natural Deep Eutectic Solvents as Gre. Retrieved February 12, 2026, from [Link]

  • MDPI. (2024, March 11). 2-Azidobenzaldehyde-Based [4+2] Annulation for the Synthesis of Quinoline Derivatives. [Link]

  • Royal Society of Chemistry. (n.d.). Supercoiled fibres of self-sorted donor-acceptor stacks: a turn-off/turn-on platform for sensing volatile aromatic compounds - Supporting Information. Retrieved February 12, 2026, from [Link]

  • Open Access LMU. (n.d.). Collective Total Synthesis of 4‐Azafluorenone Alkaloids. Retrieved February 12, 2026, from [Link]

  • National Center for Biotechnology Information. (2021, September 24). Direct synthesis of p-methyl benzaldehyde from acetaldehyde via an organic amine-catalyzed dehydrogenation mechanism. [Link]

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Application Note: High-Efficiency Schiff Base Formation using 3-Bromo-2-(2-propyn-1-yloxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and organic synthesis. It details the protocol for synthesizing Schiff bases using 3-Bromo-2-(2-propyn-1-yloxy)benzaldehyde , a trifunctional scaffold offering unique opportunities for divergent library synthesis.

Introduction: The Trifunctional Advantage

In modern drug discovery, "privileged structures" that allow for multiple orthogonal functionalizations are highly valued. 3-Bromo-2-(2-propyn-1-yloxy)benzaldehyde is a quintessential example of such a scaffold. It presents three distinct reactive sites, each addressable under different conditions:

  • Aldehyde (C1): Ready for condensation with amines to form Schiff bases (imines), hydrazones, or reductive amination products.

  • Propargyl Ether (C2): A "Clickable" handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Sonogashira coupling.

  • Aryl Bromide (C3): A handle for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).

This guide focuses on the first strategic step : the formation of the Schiff base. Securing the imine linkage first allows researchers to subsequently modify the alkyne or bromide without interfering with the sensitive aldehyde group.

Reaction Mechanism & Strategic Considerations

The formation of a Schiff base is a reversible, acid-catalyzed condensation between the aldehyde and a primary amine.[1]

The Electronic Context

The 3-bromo substituent is electron-withdrawing (inductive effect, -I), which increases the electrophilicity of the carbonyl carbon, theoretically accelerating nucleophilic attack by the amine. However, the 2-propargyloxy group exerts a steric influence. While not as bulky as a tert-butyl group, its proximity to the aldehyde requires optimized conditions to drive the equilibrium toward the imine product.

Mechanism Visualization

The following diagram outlines the acid-catalyzed pathway and the critical equilibrium points.

SchiffBaseMechanism Reactants Aldehyde + Primary Amine Hemiaminal Hemiaminal Intermediate Reactants->Hemiaminal Nucleophilic Attack (Fast) Hemiaminal->Reactants Reversion ImineIon Iminium Ion (Transient) Hemiaminal->ImineIon Acid Catalysis (-H₂O) Product Schiff Base (Imine) ImineIon->Product Deprotonation Product->Hemiaminal Hydrolysis (+H₂O) Water H₂O (Byproduct) Water->Product Inhibits

Figure 1: Step-wise mechanism of Schiff base formation. Note the reversibility; water removal is the key driver for high yields.

Experimental Protocol

This protocol is optimized for a 1.0 mmol scale but is linearly scalable.

Materials & Reagents[1][2][3][4][5][6][7][8][9][10]
  • Substrate: 3-Bromo-2-(2-propyn-1-yloxy)benzaldehyde (1.0 equiv).

  • Amine: Primary amine (e.g., aniline derivative, benzylamine) (1.0 – 1.1 equiv).

  • Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH).

    • Note: For unreactive amines, use Toluene.

  • Catalyst: Glacial Acetic Acid (AcOH) (2-3 drops).

  • Drying Agent: Anhydrous MgSO₄ (optional for in-situ drying).

Step-by-Step Procedure
Phase 1: Reaction Setup
  • Dissolution: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol (approx. 239 mg) of 3-Bromo-2-(2-propyn-1-yloxy)benzaldehyde in 10 mL of absolute ethanol .

    • Checkpoint: Ensure the solution is clear. If the aldehyde is not fully soluble at RT, gently warm to 40°C.

  • Amine Addition: Add 1.0 mmol of the primary amine.

    • Observation: A color change (often yellow or orange) usually occurs immediately upon addition, indicating transient charge-transfer complexes or initial condensation.

  • Catalysis: Add 2-3 drops of glacial acetic acid.

    • Why? The pH should be adjusted to approx. 4-5. This protonates the hemiaminal hydroxyl group, facilitating water elimination (the rate-determining step).

Phase 2: Reflux & Monitoring
  • Reflux: Attach a water-cooled condenser and heat the mixture to reflux (approx. 78°C for EtOH) for 2–4 hours .

  • Monitoring: Monitor reaction progress via TLC (Thin Layer Chromatography).

    • Mobile Phase: Hexane:Ethyl Acetate (7:3).

    • Visualization: UV light (254 nm). The imine product typically moves slower than the aldehyde but faster than the amine. Look for the disappearance of the aldehyde spot.[2]

Phase 3: Workup & Purification
  • Precipitation: Allow the reaction mixture to cool slowly to room temperature, then place in an ice bath (0-4°C) for 30 minutes.

    • Success Indicator: Most Schiff bases derived from this scaffold will crystallize out as solids due to the rigid aromatic/alkyne structure.

  • Filtration: Filter the solid precipitate under vacuum (Buchner funnel).

  • Washing: Wash the filter cake with cold ethanol (2 x 2 mL) to remove unreacted amine and catalyst.

  • Drying: Dry the solid in a vacuum desiccator over CaCl₂ or silica gel.

Troubleshooting Table
IssueProbable CauseCorrective Action
No Precipitate Product is too soluble in EtOH.Concentrate solvent to 25% volume on a rotavap, then freeze. Alternatively, add cold water dropwise to induce turbidity.
Low Yield Equilibrium favoring reactants.Use Toluene as solvent with a Dean-Stark trap to physically remove water.
Oily Product Impurities or low melting point.Triturate the oil with Hexane or Diethyl Ether to induce crystallization.

Characterization Standards

To validate the synthesis, the following spectral signatures must be confirmed:

  • FT-IR:

    • Appearance: Strong, sharp band at 1615–1630 cm⁻¹ (C=N stretching).

    • Disappearance: Loss of the Carbonyl (C=O) band at ~1680 cm⁻¹.

    • Retention: Alkyne C≡C stretch (weak) at ~2120 cm⁻¹ and ≡C-H stretch at ~3250 cm⁻¹.

  • ¹H-NMR (CDCl₃, 400 MHz):

    • Imine Proton: Singlet at δ 8.3 – 8.8 ppm (distinctive downfield shift).

    • Aldehyde Proton: Absence of the singlet at δ ~10.4 ppm.

    • Propargyl Group: Doublet at δ ~4.8 ppm (OCH₂) and Triplet at δ ~2.5 ppm (≡CH).

Downstream Applications: The Divergent Workflow

Once the Schiff base is formed, the scaffold allows for orthogonal modifications. This "Hub-and-Spoke" model is ideal for generating structure-activity relationship (SAR) libraries.

Applications SchiffBase Schiff Base Scaffold (3-Br-2-Prop-Imine) ClickChem Click Chemistry (CuAAC) SchiffBase->ClickChem Propargyl Group Reduction Reduction (NaBH₄) SchiffBase->Reduction Imine Bond Coupling Suzuki Coupling (Pd-Catalyzed) SchiffBase->Coupling Bromo Group Triazole 1,2,3-Triazole Derivatives (Bioconjugation/Diversity) ClickChem->Triazole SecAmine Secondary Amines (Stable Isosteres) Reduction->SecAmine Biaryl Biaryl Schiff Bases (Extended Conjugation) Coupling->Biaryl

Figure 2: Divergent synthesis pathways utilizing the Schiff base as a central intermediate.

Key Application: "Click" Chemistry Post-Condensation

The propargyl group remains inert during Schiff base formation. This allows researchers to first optimize the amine substituent (R-group) and then "click" diverse azides onto the alkyne tail to modulate solubility or target affinity (e.g., adding PEG chains or fluorophores) [1].

References

  • Click Chemistry in Schiff Base Synthesis: Title: Synthesis and biological evaluation of novel 1,2,3-triazole-Schiff base hybrids. Source:European Journal of Medicinal Chemistry URL:[Link]

  • General Schiff Base Protocol: Title: Reactions of Aldehydes and Ketones with Amines.[1][3][4] Source:Chemistry LibreTexts URL:[Link]

  • Propargyloxy Benzaldehyde Synthesis (Starting Material): Title: A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives.[5] Source:PLOS ONE URL:[Link][5]

  • Mechanistic Insights: Title: Schiff base formation, general acid-base catalysis. Source:ResearchGate URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Strategic Prevention of C-Alkylation in Propargyl Ether Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of propargyl ether synthesis. The formation of undesired C-alkylation side products is a frequent challenge that can impact yield, purity, and overall efficiency. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you selectively synthesize the desired O-alkylated propargyl ethers.

I. Troubleshooting Guide: Diagnosis and Resolution of C-Alkylation

This section addresses specific experimental issues, outlines their probable causes, and provides actionable, step-by-step protocols for their resolution.

Issue 1: Significant Formation of C-Alkylated Byproduct Detected

Primary Observation: NMR or LC-MS analysis of the crude reaction mixture shows a significant percentage of a byproduct corresponding to the mass of the C-alkylated isomer, in addition to the desired O-alkylated propargyl ether.

Root Cause Analysis:

The synthesis of aryl propargyl ethers, a variation of the Williamson ether synthesis, involves the reaction of a phenoxide with a propargyl halide.[1] The phenoxide anion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen and the carbon atoms of the aromatic ring (primarily at the ortho and para positions).[2] The desired O-alkylation is an SN2 reaction at the oxygen atom.[3][4] However, under certain conditions, the phenoxide can undergo resonance, leading to a C-alkylation product where the propargyl group is attached to the aromatic ring.[2] The formation of this C-alkylated product is often thermodynamically favored, while the O-alkylated product is kinetically favored.

Several factors can influence the ratio of O- to C-alkylation:

  • Solvent: Protic solvents can solvate the phenoxide oxygen through hydrogen bonding, hindering its nucleophilicity and promoting C-alkylation.[2] Polar aprotic solvents, on the other hand, do not form strong hydrogen bonds with the oxygen, leaving it more available for O-alkylation.[5]

  • Base/Counter-ion: The nature of the counter-ion associated with the phenoxide can influence the reaction's regioselectivity. For instance, sodium ions ([Na+]) have been shown to favor C-alkylation, whereas potassium ([K+]) and lithium ([Li+]) ions tend to favor O-alkylation.[6]

  • Temperature: Higher reaction temperatures can provide the necessary activation energy to overcome the barrier for the thermodynamically more stable C-alkylated product.

dot

OC_Alkylation_Troubleshooting cluster_0 Problem Identification cluster_1 Root Cause Analysis cluster_2 Corrective Actions Problem Significant C-Alkylation Byproduct Causes Solvent Effects Base/Counter-ion Temperature Problem->Causes Solutions Switch to Polar Aprotic Solvent Change Base (e.g., K2CO3, Cs2CO3) Lower Reaction Temperature Employ Phase-Transfer Catalysis Causes:f0->Solutions:f0 Protic solvents favor C-alkylation Causes:f1->Solutions:f1 Na+ can favor C-alkylation Causes:f2->Solutions:f2 High temp favors thermodynamic product Causes->Solutions:f3 Enhances O-alkylation selectivity

Caption: Troubleshooting workflow for C-alkylation.

Resolution Strategies:

Strategy 1.1: Solvent Optimization

If you are using a protic solvent (e.g., ethanol, methanol, water), switch to a polar aprotic solvent.

Recommended Solvents for O-Alkylation:

SolventRationale
Dimethylformamide (DMF) Excellent for SN2 reactions, effectively solvates the cation.[2]
Dimethyl sulfoxide (DMSO) Similar to DMF, promotes high reaction rates.[5]
Acetonitrile (MeCN) A good alternative with a lower boiling point, facilitating removal.

Experimental Protocol: Propargylation of Phenol using a Polar Aprotic Solvent

  • To a solution of phenol (1.0 eq) in anhydrous DMF (5-10 mL per mmol of phenol) under an inert atmosphere (N₂ or Ar), add a suitable base (e.g., K₂CO₃, 1.5 eq).

  • Stir the mixture at room temperature for 30 minutes to an hour to ensure complete formation of the phenoxide.

  • Add propargyl bromide (1.2 eq) dropwise to the suspension.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Strategy 1.2: Base and Counter-ion Modification

If C-alkylation persists even in a polar aprotic solvent, consider changing the base to alter the counter-ion.

Recommended Bases for Enhanced O-Alkylation:

BaseRationale
Potassium Carbonate (K₂CO₃) A mild and effective base that provides K⁺ ions, favoring O-alkylation.[7]
Cesium Carbonate (Cs₂CO₃) The large, soft Cs⁺ cation further enhances the nucleophilicity of the phenoxide oxygen, often leading to higher yields and selectivity for O-alkylation.[7]
Potassium tert-butoxide (KOtBu) A strong, non-nucleophilic base that can be effective, particularly for less acidic phenols.
Strategy 1.3: Implementation of Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis is a powerful technique to enhance the rate and selectivity of O-alkylation, especially in biphasic systems.[8][9] The PTC catalyst transports the phenoxide from the aqueous or solid phase into the organic phase where the reaction with the propargyl halide occurs.[10] This approach often allows for the use of milder reaction conditions and less expensive inorganic bases like NaOH or KOH.[10]

dot

PTC_Mechanism cluster_Aqueous Aqueous/Solid Phase cluster_Organic Organic Phase Phenoxide Ar-O⁻ Na⁺ PTC_Anion_Exchange Q⁺X⁻ + Ar-O⁻ ⇌ Q⁺O⁻Ar + X⁻ Phenoxide->PTC_Anion_Exchange Anion Exchange Reaction Q⁺O⁻Ar + R-X → Ar-O-R + Q⁺X⁻ PTC_Anion_Exchange->Reaction Transfer to Organic Phase Propargyl_Halide R-X Propargyl_Halide->Reaction Reaction->PTC_Anion_Exchange Catalyst Regeneration

Caption: Phase-Transfer Catalysis Workflow.

Experimental Protocol: PTC-Mediated Propargylation

  • In a round-bottom flask, combine the phenol (1.0 eq), an organic solvent (e.g., toluene, dichloromethane), and an aqueous solution of NaOH or KOH (e.g., 50% w/w).

  • Add a catalytic amount of a phase-transfer catalyst (1-5 mol%), such as tetrabutylammonium bromide (TBAB) or Aliquat 336®.[8][11]

  • Stir the biphasic mixture vigorously.

  • Add the propargyl halide (1.1-1.5 eq) and continue stirring at the desired temperature (room temperature to mild heating may be required).

  • Monitor the reaction by TLC or GC.

  • Upon completion, separate the layers. Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the product by column chromatography.

II. Frequently Asked Questions (FAQs)

Q1: Why is C-alkylation a common side reaction in the propargylation of phenols?

A1: The phenoxide ion, formed by deprotonating a phenol, is an ambident nucleophile with electron density on both the oxygen atom and the aromatic ring (at the ortho and para positions).[2] While the oxygen atom is generally the more nucleophilic site (kinetic control), the C-alkylated product can be more thermodynamically stable.[2] The reaction conditions, particularly the solvent and counter-ion, play a crucial role in determining the selectivity between O- and C-alkylation.[2][6]

Q2: Can the choice of propargylating agent influence the O/C alkylation ratio?

A2: Yes, the leaving group on the propargyl electrophile can have an effect. According to Hard and Soft Acid and Base (HSAB) theory, the oxygen of the phenoxide is a "hard" nucleophilic center, while the carbon of the aromatic ring is "softer".[12] Propargyl halides with "softer" leaving groups like iodide might show a slightly higher propensity for C-alkylation compared to those with "harder" leaving groups like chloride or tosylate, which would favor O-alkylation.[13] However, solvent and base effects are generally more dominant in controlling the selectivity.

Q3: I am working with a substrate that is sensitive to strong bases. What are my options?

A3: For base-sensitive substrates, using a milder base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like DMF or acetonitrile is a good starting point.[7] Phase-transfer catalysis can also be beneficial as it often allows for the use of aqueous inorganic bases under milder conditions.[10] Another alternative is the Mitsunobu reaction, which proceeds under neutral conditions using triphenylphosphine and a diazodicarboxylate (e.g., DEAD or DIAD), though this method is generally used for the alkylation of alcohols and may require optimization for phenols.

Q4: How does temperature affect the selectivity of the reaction?

A4: O-alkylation is typically the kinetically favored pathway, meaning it has a lower activation energy and proceeds faster at lower temperatures.[2] C-alkylation, often leading to a more thermodynamically stable product, may become more prevalent at higher temperatures as more energy is available to overcome its higher activation barrier. Therefore, running the reaction at or below room temperature is generally recommended to maximize the yield of the O-alkylated product.

Q5: Are there any specific analytical techniques to easily distinguish between O- and C-alkylated isomers?

A5: ¹H NMR spectroscopy is a powerful tool for distinguishing between the two isomers. For the O-alkylated product, you will typically observe a singlet for the acetylenic proton and a characteristic signal (often a doublet or triplet) for the methylene protons adjacent to the ether oxygen. In the C-alkylated product, the aromatic region of the spectrum will show a different splitting pattern due to the new substituent on the ring. Additionally, the methylene protons of the propargyl group attached to the ring will have a different chemical shift and coupling pattern compared to the O-alkylated isomer. 2D NMR techniques like HMBC and HSQC can provide definitive structural confirmation. Mass spectrometry will show the same molecular ion for both isomers, but their fragmentation patterns may differ.

III. References

  • PharmaXChange.info. (2011, April 9). Phenolates- O-alkylation and C-alkylation. [Link]

  • Organic & Biomolecular Chemistry. (2024, September 5). Investigating chemical diversity: o-propargylphenols as key compounds in the divergent synthesis of 2-substituted benzofurans and chromenes. [Link]

  • National Institutes of Health. (n.d.). Strategies for the Preparation of Differentially Protected ortho-Prenylated Phenols. [Link]

  • National Institutes of Health. (2011). A Study of Solvent Effects in the Solvolysis of Propargyl Chloroformate. [Link]

  • National Institutes of Health. (2011). A Study of Solvent Effects in the Solvolysis of Propargyl Chloroformate. [Link]

  • ACS Publications. (2022, October 4). Effect of Propargylic Substituents on Enantioselectivity and Reactivity in Ruthenium-Catalyzed Propargylic Substitution Reactions: A DFT Study. [Link]

  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction. [Link]

  • Industrial Phase-Transfer Catalysis. (n.d.). Industrial Phase-Transfer Catalysis. [Link]

  • ResearchGate. (2025, August 5). Organic base catalyzed O-alkylation of phenols under solvent-free condition. [Link]

  • Physics Wallah. (n.d.). Reaction Mechanism of Williamson's synthesis. [Link]

  • CRDEEP Journals. (n.d.). Phase-Transfer Catalysis in Organic Syntheses. [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. [Link]

  • ResearchGate. (2020, February 14). Problem in Ether Synthesis?. [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]

  • YouTube. (2018, October 13). C-Alkylation vs O-Alkylation: The Thrilling Face-Off!. [Link]

  • Semantic Scholar. (n.d.). Controlled manipulation of selectivity between O- versus C-alkylation in methylation of phenol using ZrO2-WO3- SiO2 catalysts. [Link]

  • Reddit. (2011, September 18). What determines whether you trap an enolate or get alkylation (C- versus O-alkylation)?. [Link]

  • ResearchGate. (2025, August 8). Solvent Effects on the Rates and Mechanisms of Reaction of Phenols with Free Radicals. [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Phase Transfer Catalysis. [Link]

  • The Journal of Organic Chemistry. (2021, November 30). Computational and Further Experimental Explorations of the Competing Cascades Following Claisen Rearrangements of Aryl Propargyl Ethers: Substituent Effects on Reactivity and Regioselectivity. [Link]

  • Reddit. (2015, June 24). Help finiding procedure for williamson ether synthesis.... [Link]

  • National Institutes of Health. (n.d.). Phase-Transfer-Catalyzed Alkylation of Hydantoins. [Link]

  • Prof D Craig. (2004, October 14). Organic Synthesis Lecture 3. [Link]

  • PTC Organics, Inc. (n.d.). PTC C-Alkylation. [Link]

  • ACS Publications. (2024, November 20). Frustrated Lewis Pair-Mediated Cycloisomerization of Propargylaniline and Aryl Propargyl Ether Derivatives via a 6-endo-dig Cyclization/Dehydrogenation Sequence. [Link]

  • YouTube. (2021, December 19). The explanation of C and O alkylation of enolate ion using hard soft acid base concept. [Link]

Sources

Technical Support Center: Stability and Reactivity of Propargyl Ether Benzaldehydes in Basic Media

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource addresses the stability and reactivity challenges of propargyl ether benzaldehydes under basic conditions. Our goal is to provide you with in-depth, field-proven insights to navigate the complexities of your experiments, ensuring both success and scientific integrity.

Introduction: A Tale of Two Functional Groups

Propargyl ether benzaldehydes are valuable bifunctional molecules, featuring a non-enolizable benzaldehyde and a terminal alkyne within a propargyl ether linkage. This unique combination, however, presents a classic chemoselectivity challenge when subjected to basic conditions. The two primary competing pathways are the Cannizzaro reaction at the aldehyde terminus and base-mediated transformations of the propargyl group. Understanding the interplay between these reactions is paramount for predictable and successful synthetic outcomes.

Troubleshooting Guide: Navigating Unforeseen Reactions

This section is designed to address specific experimental issues in a practical question-and-answer format.

Question 1: My reaction is consuming the starting material, but I'm getting a complex mixture of products with low yield of the desired compound. What's happening?

Answer:

A complex product mixture with consumption of your propargyl ether benzaldehyde starting material strongly suggests that multiple reaction pathways are occurring simultaneously. The two most probable competing reactions are the Cannizzaro reaction and isomerization of the alkyne.

The Cannizzaro reaction is a base-induced disproportionation of two molecules of a non-enolizable aldehyde, like benzaldehyde, to yield a primary alcohol and a carboxylic acid.[1][2] Concurrently, the terminal alkyne of the propargyl ether is susceptible to base-catalyzed isomerization to form an allene or an internal alkyne.[3]

Causality and Experimental Choices:

The key to resolving this issue lies in understanding the kinetics and thermodynamics of these competing reactions. The Cannizzaro reaction is typically second order in the aldehyde and first or second order in the base, and its rate is sensitive to the concentration of the base.[1][4] Alkyne isomerization is also highly dependent on the nature and strength of the base.

Troubleshooting Steps:

  • Product Identification: The first step is to identify the major byproducts.

    • Cannizzaro Products: Look for the corresponding benzyl alcohol and benzoic acid derivatives in your reaction mixture.

    • Isomerization Products: Allene formation can be detected by characteristic IR and NMR signals. Internal alkynes will also have distinct spectroscopic signatures.

  • Modify Reaction Conditions to Enhance Chemoselectivity:

    • Base Strength: If the Cannizzaro reaction is the major side reaction, consider using a less concentrated or a weaker base. While strong bases like KOH are classic for the Cannizzaro reaction, a milder base might be sufficient for your desired transformation without promoting significant disproportionation.[5]

    • Temperature: Temperature can have a significant impact on reaction selectivity.[6][7] Try running your reaction at a lower temperature to see if one pathway is favored over the other.

    • Solvent: The choice of solvent can influence the relative rates of competing reactions. Experiment with different solvents to find the optimal conditions for your desired outcome.

Question 2: I'm observing cleavage of the propargyl ether bond. How can I prevent this?

Answer:

While ethers are generally stable under basic conditions, cleavage can occur, especially with stronger bases or at elevated temperatures. The mechanism for base-catalyzed ether cleavage is less common than acid-catalyzed cleavage but can proceed through pathways like elimination reactions.

Causality and Experimental Choices:

The stability of the propargyl ether linkage is dependent on the reaction conditions. Harsh basic conditions can lead to its degradation.

Troubleshooting Steps:

  • Reduce Base Strength and Concentration: Employ milder bases such as carbonates (e.g., K₂CO₃, Cs₂CO₃) instead of hydroxides (NaOH, KOH) or alkoxides (t-BuOK). Use the minimum stoichiometric amount of base required for your reaction.

  • Lower the Reaction Temperature: Perform the reaction at room temperature or below if the desired transformation allows.

  • Protecting Group Strategy: If the propargyl group is not involved in the desired reaction, consider if it's the most suitable protecting group for your synthetic route. If cleavage is persistent, you may need to choose a more robust protecting group for the hydroxyl function.

Question 3: My analytical data shows the disappearance of the terminal alkyne and the appearance of new signals consistent with an isomerized product. How do I suppress this isomerization?

Answer:

Base-catalyzed isomerization of a terminal alkyne to an internal alkyne or an allene is a common side reaction. This occurs via deprotonation of the terminal alkyne to form a propargyl anion, which can then be protonated at a different position.

Causality and Experimental Choices:

The propensity for isomerization is highly dependent on the base used. Strong, non-nucleophilic bases are particularly effective at promoting this transformation.

Troubleshooting Steps:

  • Choice of Base: Avoid excessively strong bases if your goal is to preserve the terminal alkyne. For instance, if a reaction can be carried out with a milder base, this will reduce the likelihood of isomerization.

  • Temperature Control: Isomerization can be favored at higher temperatures. Running the reaction at lower temperatures can often minimize this side reaction.

  • Solvent Effects: The solvent can play a role in the equilibrium between the terminal alkyne and its isomers. Experimenting with different solvents may help to suppress isomerization.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for propargyl ether benzaldehydes under basic conditions?

The two main concerns are the reactivity of the benzaldehyde group, which can undergo the Cannizzaro reaction in the presence of a strong base, and the lability of the propargyl group, which can isomerize or be cleaved under certain basic conditions.[1][3]

Q2: Which reaction is likely to be faster, the Cannizzaro reaction or alkyne isomerization?

The relative rates are highly dependent on the specific reaction conditions (base, concentration, temperature, solvent). The Cannizzaro reaction's rate is proportional to the square of the aldehyde concentration and the concentration of the base.[1] Therefore, at high concentrations of both, it can be quite fast. Alkyne isomerization is also promoted by strong bases. To favor a desired reaction, it is often necessary to perform kinetic studies or screen a variety of conditions to find the optimal selectivity.

Q3: Can I use propargyl ether as a protecting group for a phenol in a reaction involving a benzaldehyde moiety under basic conditions?

Yes, but with caution. You will need to carefully select your basic conditions to avoid the competing Cannizzaro reaction or isomerization. A milder base and lower temperatures would be advisable. If these conditions are not compatible with your desired reaction, an alternative protecting group for the phenol may be necessary.

Q4: Is the propargyl ether linkage stable to common aqueous bases like NaOH and KOH?

Generally, ether linkages are relatively stable to aqueous bases at moderate temperatures. However, concentrated solutions of strong bases like NaOH and KOH, especially at elevated temperatures, can promote cleavage or other side reactions. The stability should be evaluated on a case-by-case basis.

Experimental Protocols

Protocol 1: General Procedure for a Base-Mediated Reaction of a Propargyl Ether Benzaldehyde
  • To a solution of the propargyl ether benzaldehyde (1.0 eq) in a suitable solvent (e.g., THF, DMF, or DMSO) at the desired temperature (e.g., 0 °C, RT), add the base (e.g., NaH, K₂CO₃, or an aqueous solution of NaOH) portion-wise or dropwise.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by the addition of a suitable reagent (e.g., water, saturated aqueous NH₄Cl).

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

Base Typical Conditions Primary Potential Side Reaction(s) Notes
NaOH/KOH (aq) Concentrated, RT to elevated temp.Cannizzaro ReactionRate is highly dependent on concentration.[1][2]
K₂CO₃/Cs₂CO₃ Anhydrous solvent (e.g., DMF, MeCN)Generally milder, lower risk of CannizzaroGood choice for reactions sensitive to strong bases.
NaH/KH Anhydrous THF or DMFAlkyne isomerizationStrong, non-nucleophilic bases.
t-BuOK Anhydrous THF or t-BuOHAlkyne isomerization, potential ether cleavageVery strong base, can promote multiple pathways.

Visualizations

Diagram 1: Competing Reaction Pathways

G cluster_start Starting Material cluster_reactions Basic Conditions cluster_products Potential Products start Propargyl Ether Benzaldehyde cannizzaro Cannizzaro Reaction start->cannizzaro Strong Base (e.g., conc. KOH) isomerization Alkyne Isomerization start->isomerization Strong Base (e.g., t-BuOK) cleavage Ether Cleavage start->cleavage Harsh Conditions desired Desired Reaction start->desired Optimized Conditions cann_prod Alcohol + Carboxylic Acid cannizzaro->cann_prod iso_prod Allene / Internal Alkyne isomerization->iso_prod cleav_prod Phenol + Propargyl Alcohol cleavage->cleav_prod des_prod Desired Product desired->des_prod

Caption: Competing reaction pathways for propargyl ether benzaldehydes under basic conditions.

References

  • MDPI. (2019, March 15). Alkynes as Synthetic Equivalents of Ketones and Aldehydes: A Hidden Entry into Carbonyl Chemistry. Available from: [Link]

  • Chinese Journal of Chemical Physics. (2025, December 16). Influence of temperature on conversion and benzaldehyde yield. Available from: [Link]

  • Wikipedia. Cannizzaro reaction. Available from: [Link]

  • SpringerLink. (2024, September 30). Recent trends for chemoselectivity modulation in one-pot organic transformations. Available from: [Link]

  • Pharmaguideline. Cannizzaro Reaction and Crossed Cannizzaro Reaction. Available from: [Link]

  • ResearchGate. Effect of temperature on conversion and selectivity Reaction conditions. Available from: [Link]

  • LOCKSS. SELECTIVE ALLYLATION AND PROPARGYLATION OF M O L E S BY PHASE TRANSFER CATALYSIS IN THE ABSENCE OF SOLVENT. Available from: [Link]

  • YouTube. (2021, September 23). Cannizzaro Reaction. Available from: [Link]

  • AdiChemistry. CANNIZZARO REACTION - Mechanism - Examples. Available from: [Link]

  • SlideShare. Cannizzaro Reaction. Available from: [Link]

  • Beilstein Journal of Organic Chemistry. (2024, June 19). Synthetic applications of the Cannizzaro reaction. Available from: [Link]

  • Chemistry Steps. Cannizzaro Reaction. Available from: [Link]

  • ChemRxiv. (2019, February 19). Aldehydes and Ketones Influence Reactivity and Selectivity in Nickel-Catalyzed Suzuki-Miyaura Reactions. Available from: [Link]

  • National Center for Biotechnology Information. (2023, August 26). Highly Selective Cyclization and Isomerization of Propargylamines to Access Functionalized Quinolines and 1-Azadienes. Available from: [Link]

  • European Journal of Chemistry. (2020, June 20). Theoretical DFT study of Cannizzaro reaction mechanism: A mini perspective. Available from: [Link]

  • Royal Society of Chemistry. (2020). Aldehydes and ketones influence reactivity and selectivity in nickel-catalysed Suzuki–Miyaura reactions. Available from: [Link]

  • PubMed. (2009, May 13). Consequences of acid strength for isomerization and elimination catalysis on solid acids. Available from: [Link]

  • ResearchGate. (2020, January 4). (PDF) Aldehydes and Ketones Influence Reactivity and Selectivity in Nickel-Catalysed Suzuki-Miyaura Reactions. Available from: [Link]

  • PubMed. (2017, February 3). Diverse Pathways in Catalytic Reactions of Propargyl Aryldiazoacetates: Selectivity between Three Reaction Sites. Available from: [Link]

  • ResearchGate. The occurrence of Cannizzaro reaction over Mg-Al hydrotalcites. Available from: [Link]

  • European Journal of Chemistry. (2020, June 30). Theoretical DFT study of Cannizzaro reaction mechanism: A mini perspective. Available from: [Link]

  • MDPI. (2023, April 21). An Evaluation of Glycerol Acetalization with Benzaldehyde over a Ferromagnetic Heteropolyacid Catalyst. Available from: [Link]

  • ResearchGate. (2025, August 6). (PDF) Synergistic Effect of Bronsted and Lewis Acid Amounts on One-Pot Synthesis of Aminoxazole by Propargylation and Cycloisomerization. Available from: [Link]

Sources

Technical Support Center: Troubleshooting Low Conversion in Williamson Ether Synthesis of Salicylaldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers from an alkoxide and an organohalide.[1] When applied to salicylaldehydes, this reaction is pivotal for synthesizing a wide array of intermediates crucial in pharmaceuticals, agrochemicals, and materials science. However, the unique electronic and steric properties of salicylaldehydes can introduce challenges, often leading to frustratingly low conversion rates.

This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting strategies and frequently asked questions to navigate the complexities of this reaction. As Senior Application Scientists, we aim to move beyond simple procedural lists to explain the underlying chemical principles, empowering you to diagnose and resolve issues in your own laboratory settings.

Core Principles: The Mechanism and Its Nuances

The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1] The reaction is typically a two-step process:

  • Deprotonation: A base is used to deprotonate the phenolic hydroxyl group of the salicylaldehyde, forming a highly nucleophilic phenoxide ion.

  • Nucleophilic Attack: The newly formed phenoxide attacks the electrophilic carbon of a primary alkyl halide, displacing the halide leaving group and forming the desired ether.[2]

The success of this reaction is highly dependent on optimizing the SN2 conditions, which are influenced by the choice of base, solvent, alkylating agent, and reaction temperature.[3][4]

Visualization: The SN2 Pathway

Williamson_Ether_Synthesis cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack Salicylaldehyde Salicylaldehyde Phenoxide Salicylaldehyde Phenoxide (Nucleophile) Salicylaldehyde->Phenoxide + Base Base Base (e.g., K₂CO₃, NaH) Product Salicylaldehyde Ether Phenoxide->Product + R-X (SN2 Attack) AlkylHalide Alkyl Halide (R-X) LeavingGroup Leaving Group (X⁻)

Caption: General mechanism of the Williamson ether synthesis.

Troubleshooting Guide

This section addresses specific issues encountered during the Williamson ether synthesis of salicylaldehydes in a question-and-answer format.

Q1: My conversion is low, and I'm recovering a significant amount of unreacted salicylaldehyde. What's wrong?

This is one of the most common issues and almost always points to incomplete formation of the active nucleophile—the phenoxide ion.

Causality: The Williamson ether synthesis requires the deprotonation of the alcohol to form a more potent nucleophilic alkoxide (or in this case, a phenoxide).[3] If the base is not strong enough to deprotonate the salicylaldehyde's phenolic hydroxyl group completely, the concentration of the nucleophile will be low, leading to a sluggish or incomplete reaction.

Solutions:

  • Evaluate Your Base: The pKa of the base's conjugate acid should be significantly higher than the pKa of the phenol (~10 for phenol itself, slightly lower for salicylaldehyde due to the aldehyde's electron-withdrawing nature).

    • If you are using a weak base like sodium bicarbonate (NaHCO₃), it is likely insufficient.[5]

    • Potassium carbonate (K₂CO₃) is a common and effective choice for many phenols.

    • For less reactive systems, stronger bases like sodium hydroxide (NaOH) or sodium hydride (NaH) may be necessary to drive the deprotonation to completion.[5][6]

  • Ensure Anhydrous Conditions (Especially with NaH): Sodium hydride reacts violently with water. If your solvent or glassware is not scrupulously dry, the base will be quenched before it can deprotonate the salicylaldehyde.[5] Always use freshly dried solvents when working with NaH.[7]

Q2: My reaction is producing multiple products, making purification a nightmare. What are these byproducts and how can I prevent them?

The formation of byproducts is often due to competing reaction pathways. With salicylaldehydes, two main side reactions are prevalent.

Side Reaction 1: C-Alkylation

The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen and the carbon atoms of the aromatic ring (particularly at the ortho and para positions).[1][8] While O-alkylation is generally favored, C-alkylation can become a significant competing pathway, leading to alkyl groups being attached directly to the benzene ring.

Solutions to Minimize C-Alkylation:

  • Solvent Choice: The solvent plays a critical role in directing the regioselectivity of the alkylation.[8]

    • Polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are known to favor O-alkylation.[1][5] They solvate the cation but leave the phenoxide oxygen relatively free and highly nucleophilic.

    • Protic solvents (like water or ethanol) can hydrogen-bond with the oxygen atom of the phenoxide, shielding it and making the carbon atoms of the ring more accessible for attack, thus favoring C-alkylation.[8]

  • Counter-ion: While less easily controlled, the nature of the cation can influence the O/C alkylation ratio.

Side Reaction 2: E2 Elimination

This side reaction does not involve the salicylaldehyde but rather the alkylating agent. If you use a secondary or tertiary alkyl halide, the phenoxide can act as a base, abstracting a proton from the alkyl halide and leading to the formation of an alkene via an E2 elimination pathway.[5]

Solutions to Prevent E2 Elimination:

  • Choice of Alkylating Agent: This is the most critical factor. The SN2 reaction works best with methyl and primary alkyl halides.[1][3]

    • AVOID tertiary alkyl halides, as they will almost exclusively undergo elimination.[5]

    • Use secondary alkyl halides with caution , as they often yield a mixture of SN2 (ether) and E2 (alkene) products, resulting in low yields of the desired ether and difficult purification.[2][5]

Q3: The reaction is extremely slow or has stalled completely. How can I increase the reaction rate?

A slow reaction rate can be attributed to several factors, including insufficient energy, a poor leaving group, or steric hindrance.

Causality: The SN2 reaction rate is dependent on the concentration of both the nucleophile and the electrophile, the reaction temperature, and the nature of the leaving group.

Solutions:

  • Increase the Temperature: Most Williamson ether syntheses are conducted at elevated temperatures, typically between 50-100 °C.[1][5] If your reaction is proceeding slowly at room temperature, gently heating the reaction mixture can significantly increase the rate.

  • Check Your Alkylating Agent's Leaving Group: The leaving group's ability to stabilize the negative charge it acquires upon departure is crucial. Good leaving groups are the conjugate bases of strong acids.

    • The reactivity order for halides is: I > Br > Cl >> F.[4] If you are using an alkyl chloride and the reaction is slow, switching to the analogous alkyl bromide or iodide can dramatically speed it up.

  • Consider Catalytic Iodide: If you must use a less reactive alkyl chloride or bromide, adding a catalytic amount of sodium iodide (NaI) or potassium iodide (KI) can be beneficial. The iodide ion can displace the chloride or bromide to form a more reactive alkyl iodide in situ, which is then consumed in the main reaction. This is an example of the Finkelstein reaction.

  • Steric Hindrance: SN2 reactions are highly sensitive to steric bulk around the reaction center.[3][10] If either the salicylaldehyde (e.g., with bulky ortho substituents) or the alkyl halide is sterically hindered, the backside attack required for the SN2 mechanism will be impeded, slowing the reaction. In such cases, longer reaction times, higher temperatures, or alternative synthetic routes may be necessary.[11][12]

Visualization: Troubleshooting Workflow

Troubleshooting_Workflow cluster_causes cluster_solutions1 cluster_solutions2 cluster_solutions3 start Low Conversion Observed cause1 Recovering Starting Material? start->cause1 cause2 Byproduct Formation? start->cause2 cause3 Reaction Stalled/Slow? start->cause3 sol1a Use Stronger Base (e.g., K₂CO₃ -> NaH) cause1->sol1a sol1b Ensure Anhydrous Conditions (especially for NaH) cause1->sol1b sol2a C-Alkylation: Use Polar Aprotic Solvent (DMF, Acetonitrile) cause2->sol2a sol2b E2 Elimination: Use Primary Alkyl Halide (Avoid 2°/3° halides) cause2->sol2b sol3a Increase Temperature (50-100 °C) cause3->sol3a sol3b Use Better Leaving Group (I > Br > Cl) cause3->sol3b sol3c Add Catalytic NaI/KI cause3->sol3c

Caption: A workflow for diagnosing low conversion issues.

Frequently Asked Questions (FAQs)

Q: What is the optimal base for the Williamson ether synthesis with salicylaldehydes?

There is no single "best" base, as the optimal choice depends on the specific reactivity of the salicylaldehyde and the alkylating agent. However, a good starting point is potassium carbonate (K₂CO₃), which is effective for many phenolic substrates, easy to handle, and less hazardous than alternatives. If conversion is low, sodium hydride (NaH) is a much stronger, non-nucleophilic base that ensures complete deprotonation but requires strict anhydrous conditions.[11]

Base pKa of Conjugate Acid Typical Use Case & Comments
NaHCO₃~6.4Generally too weak for efficient deprotonation of phenols.[5]
K₂CO₃~10.3Excellent starting point. Effective for many salicylaldehydes, easy to handle.
NaOH / KOH~15.7Stronger base, useful for less acidic phenols. Can introduce water.
NaH~35Very strong, non-nucleophilic base. Ensures complete deprotonation.[3] Requires strict anhydrous conditions as it reacts with water.[5][11]

Q: Which solvent should I use?

Polar aprotic solvents are highly recommended as they accelerate the SN2 reaction rate and favor the desired O-alkylation.[1][5]

Solvent Type Comments
Acetonitrile Polar AproticExcellent choice. Good balance of polarity and boiling point.
DMF Polar AproticVery effective at solvating cations, increasing nucleophilicity. Higher boiling point.
Acetone Polar AproticA good, less toxic alternative to DMF or acetonitrile. Lower boiling point may require longer reaction times.
THF Polar AproticCommon solvent, especially when using NaH.[7]
Ethanol/Water ProticAvoid. These solvents can solvate the phenoxide, reducing its nucleophilicity, and may promote undesired C-alkylation.[8]

Q: My salicylaldehyde has other functional groups. Will they interfere?

The aldehyde group itself is generally stable under the basic conditions of the Williamson ether synthesis. However, if your molecule contains other base-sensitive functional groups (e.g., esters, which can be hydrolyzed), you may need to use milder conditions (like K₂CO₃ instead of NaOH) or consider protecting those groups before proceeding with the ether synthesis.[13][14][15]

Q: Can I use phase-transfer catalysis for this reaction?

Yes, phase-transfer catalysis (PTC) is an excellent technique for the Williamson ether synthesis, especially on an industrial scale.[1] A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), facilitates the transfer of the phenoxide from an aqueous or solid phase into the organic phase where the alkyl halide resides.[16][17] This can allow the use of aqueous bases like NaOH while maintaining a high reaction rate in an organic solvent.

Experimental Protocol: General Procedure for O-Alkylation of Salicylaldehyde

This protocol provides a general starting point. Molar equivalents, temperature, and reaction time should be optimized for your specific substrates.

Materials:

  • Salicylaldehyde derivative (1.0 eq.)

  • Potassium Carbonate (K₂CO₃), finely ground (2.0-3.0 eq.)

  • Primary Alkyl Halide (e.g., ethyl bromide) (1.1-1.5 eq.)

  • Acetonitrile or DMF (anhydrous)

  • Ethyl acetate (for extraction)

  • Brine solution

Procedure:

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the salicylaldehyde derivative (1.0 eq.) and potassium carbonate (2.0-3.0 eq.).

  • Solvent Addition: Add anhydrous acetonitrile (enough to make a ~0.2-0.5 M solution) to the flask.

  • Alkylating Agent: Begin stirring the suspension and add the primary alkyl halide (1.1-1.5 eq.) to the mixture at room temperature.

  • Reaction: Heat the reaction mixture to a gentle reflux (for acetonitrile, ~80-85 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete in 4-12 hours.

  • Workup: Once the reaction is complete (as indicated by the consumption of the starting salicylaldehyde), cool the mixture to room temperature.

  • Filtration: Filter the solid K₂CO₃ and potassium halide salts through a pad of Celite, washing the filter cake with ethyl acetate.

  • Extraction: Combine the filtrate and washes in a separatory funnel. Wash the organic layer sequentially with water (2x) and then with brine (1x) to remove any remaining DMF or inorganic impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by column chromatography on silica gel or by recrystallization, if applicable.

References

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]

  • The Organic Chemistry Tutor. (2018, May 1). Williamson Ether Synthesis Reaction Mechanism. YouTube. [Link]

  • Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis. YouTube. [Link]

  • Khan Academy. Williamson ether synthesis. [Link]

  • Wikipedia. Williamson ether synthesis. [Link]

  • Reddit. (2015, June 26). Williamson ether synthesis trouble, 2.0. r/chemistry. [Link]

  • Chemistry Steps. The Williamson Ether Synthesis. [Link]

  • ResearchGate. (2025, August 6). Solvent-Free Williamson Synthesis: An Efficient, Simple, and Convenient Method for Chemoselective Etherification of Phenols and Bisphenols. [Link]

  • Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry. [Link]

  • Chem-Station. Alcohol to Ether using Williamson synthesis (O-Alkylation). [Link]

  • Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry, 4(4), 41-45. [Link]

  • ACS Publications. Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Organic Process Research & Development. [Link]

  • Name Reaction. Williamson Ether Synthesis. [Link]

  • Myers, A. Protecting Groups. [Link]

  • RSC Publishing. (2021). Static phase transfer catalysis for Williamson reactions: Pickering interfacial catalysis. [Link]

  • Oreate AI Blog. (2026, January 16). Understanding Steric Hindrance: The Key to Advanced Ether Synthesis. [Link]

  • Master Organic Chemistry. (2015, June 17). Protecting Groups For Alcohols. [Link]

  • Reddit. (2011, September 18). What determines whether you trap an enolate or get alkylation (C- versus O-alkylation)?. r/chemistry. [Link]

  • OperaChem. (2023, July 2). Phase transfer catalysis (PTC). [Link]

  • PharmaXChange.info. (2011, February 25). Chemistry of Enolates - C vs O Alkylation. [Link]

  • ResearchGate. (2025, August 6). Synthesis of salicylaldehydes from phenols via copper-mediated duff reaction. [Link]

  • YouTube. (2020, July 28). C Alkylation and O alkylation|Thermodynamic and kinetic stability. [Link]

  • Organic Chemistry Portal. Protective Groups. [Link]

  • UT Southwestern. Protecting Groups in Organic Synthesis. [Link]

  • Organic Chemistry Portal. (2016). Mild Synthesis of Sterically Congested Alkyl Aryl Ethers. [Link]

  • PharmaXChange.info. (2011, April 9). Phenolates- O-alkylation and C-alkylation. [Link]

Sources

Validation & Comparative

Technical Guide: Mass Spectrometry Characterization of 3-Bromo-2-(2-propyn-1-yloxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass Spectrometry Fragmentation Pattern of 3-Bromo-2-(2-propyn-1-yloxy)benzaldehyde Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Strategic Context

3-Bromo-2-(2-propyn-1-yloxy)benzaldehyde (CAS: Derivative of 2-propyn-1-yloxybenzaldehyde) is a critical synthetic scaffold utilized primarily in the development of oxygenated heterocycles such as 8-bromo-2H-chromenes and benzofurans . Its structural duality—containing an electrophilic aldehyde and a nucleophilic propargyl ether—makes it a prime candidate for gold- or silver-catalyzed cycloisomerization reactions in drug discovery.

This guide provides a definitive analysis of its Mass Spectrometry (MS) fragmentation behavior. Unlike standard alkyl ethers, this compound exhibits a complex "Bromine Signature" coupled with propargylic rearrangement pathways. We compare its spectral performance against non-halogenated and chlorinated alternatives to establish diagnostic criteria for purity verification and structural elucidation.

Experimental Protocol: EI-MS Characterization

To replicate the fragmentation patterns described below, the following standardized Electron Ionization (EI) protocol is recommended. This workflow ensures minimal thermal degradation prior to ionization, which is critical for propargyl ethers susceptible to Claisen rearrangements.

Methodology:

  • Inlet System: Direct Insertion Probe (DIP) or GC-MS (Agilent 5977B or equivalent).

  • Column (if GC): DB-5ms (30m x 0.25mm, 0.25µm film).

  • Temperature Program: 60°C (1 min hold)

    
     20°C/min 
    
    
    
    280°C.
  • Ionization Source: Electron Impact (EI) at 70 eV .

  • Source Temperature: 230°C (Avoid >250°C to prevent in-source cyclization).

  • Scan Range: m/z 40–400.

Fragmentation Analysis & Data Interpretation

The mass spectrum of 3-Bromo-2-(2-propyn-1-yloxy)benzaldehyde (C


H

BrO

, MW: 238/240) is dominated by the isotopic stability of bromine and the lability of the propargyl ether bond.
A. The Molecular Ion (M

) Cluster

The most diagnostic feature is the molecular ion cluster. Unlike its non-halogenated analogs, this compound displays a 1:1 doublet at m/z 238 and m/z 240 .

  • Cause: Natural abundance of

    
    Br (50.69%) and 
    
    
    
    Br (49.31%).
  • Diagnostic Value: Immediate confirmation of monobromination. Any deviation from a 1:1 ratio indicates contamination (e.g., with non-brominated starting material).

B. Primary Fragmentation Pathways

The fragmentation follows three competing channels governed by the stability of the aromatic core and the "ortho-effect" of the substituents.

  • 
    -Cleavage (Loss of CHO): 
    
    • Cleavage of the formyl radical (

      
      CHO, 29 Da) yields the propargyl-bromophenyl cation .
      
    • m/z: 209 / 211 (Doublet).

    • Mechanism:[1][2][3] Characteristic of aromatic aldehydes.

  • Ether Cleavage (Loss of Propargyl):

    • Heterolytic cleavage of the O-propargyl bond releases the propargyl radical (

      
      C
      
      
      
      H
      
      
      , 39 Da).
    • m/z: 199 / 201 (Doublet).

    • Identity: This ion corresponds to the 3-bromosalicylaldehyde cation , often the base peak or highly abundant due to phenolic resonance stabilization.

  • Halogen Elimination (Loss of Br):

    • Homolytic cleavage of the C-Br bond.

    • m/z: 159 (Singlet).

    • Significance: The collapse of the doublet into a singlet at m/z 159 confirms the loss of the halogen. This ion represents the [C

      
      H
      
      
      
      O
      
      
      ]
      
      
      core.
C. Quantitative Data Summary
Fragment Ion IdentityFormulam/z (

Br)
m/z (

Br)
Isotope RatioRelative Intensity (Est.)
Molecular Ion (M

)
[C

H

BrO

]

238 240 1 : 1High (40-60%)
Des-formyl Cation [C

H

BrO]

2092111 : 1Medium
Des-propargyl Cation [C

H

BrO

]

199 201 1 : 1Base Peak (100%)
Debrominated Core [C

H

O

]

159-SingletLow
Phenyl Cation [C

H

]

76-SingletMedium
Visualizing the Fragmentation Pathway

The following diagram illustrates the mechanistic causality between the parent molecule and its daughter ions.

FragmentationPathway M_Ion Molecular Ion (M+) m/z 238 / 240 (1:1 Doublet) DesFormyl Des-formyl Ion m/z 209 / 211 [M - CHO]+ M_Ion->DesFormyl - CHO (29 Da) α-Cleavage DesPropargyl Bromosalicylaldehyde Cation m/z 199 / 201 [M - C3H3]+ M_Ion->DesPropargyl - C3H3 (39 Da) Ether Cleavage DeBrominated Cyclized Benzofuran Core m/z 159 [M - Br]+ M_Ion->DeBrominated - Br (79/81 Da) Homolytic Cleavage Phenyl Benzyne-type Fragment m/z 76 DesPropargyl->Phenyl - CO, - HBr DeBrominated->Phenyl - C3H3O

Caption: Mechanistic fragmentation tree of 3-Bromo-2-(2-propyn-1-yloxy)benzaldehyde under 70 eV EI conditions.

Comparative Analysis: Alternatives & Performance

In drug development, selecting the right halogenated scaffold is crucial for metabolic stability and synthetic utility. Here is how the 3-Bromo variant compares to its Non-halogenated and Chloro alternatives in an MS context.

Comparison 1: vs. 2-(2-propyn-1-yloxy)benzaldehyde (Non-Brominated)
  • Alternative Structure: Parent scaffold without the bromine atom (MW: 160).

  • Spectral Difference: The non-brominated analog lacks the isotopic doublet. Its molecular ion is a single peak at m/z 160.

  • Performance Verdict: The 3-Bromo variant offers superior diagnostic confidence . The 1:1 doublet acts as an internal "checksum" for the molecule's integrity, whereas the non-brominated analog's spectrum can be easily confused with other aromatic ethers (e.g., allyloxy isomers) without high-resolution MS.

Comparison 2: vs. 3-Chloro-2-(2-propyn-1-yloxy)benzaldehyde
  • Alternative Structure: Chlorine substitution at the 3-position (MW: 194/196).

  • Spectral Difference: Chlorine isotopes (

    
    Cl / 
    
    
    
    Cl) exist in a 3:1 ratio . The molecular ion appears as a doublet where the M+ peak is three times higher than the M+2 peak.
  • Performance Verdict: The 3-Bromo variant is preferred for trace analysis . The equal intensity of the bromine doublet (1:1) makes the M+2 peak significantly easier to detect at low concentrations compared to the smaller (25%) M+2 peak of the chloro-analog.

References
  • NIST Mass Spectrometry Data Center. Mass Spectrum of 2-(2-propenyloxy)-benzaldehyde (Analogous Fragmentation). National Institute of Standards and Technology.

  • Akhter, Z., et al. (2025).[1][3] Chemoselective Benzylic Csp3-H Bond Oxidation Reactions Catalyzed by AgII(bipy)2S2O8 Complex (Supplementary Information). Royal Society of Chemistry.[1] (Contains GCMS data for propargyl ether analogs).

  • Sanborn, J. R., et al. (1998). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation. National Institutes of Health (PMC).

  • Chhowala, T. N. (2025).[3][4][5] Potassium phosphate catalyzed synthesis of substituted o-propargylsalicylaldehydes.[3] Arkivoc.[3]

Sources

Comparative Reactivity Profile: 3-Bromo vs. 5-Bromo-2-(2-propyn-1-yloxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between 3-bromo-2-(2-propyn-1-yloxy)benzaldehyde (the 3-bromo isomer) and 5-bromo-2-(2-propyn-1-yloxy)benzaldehyde (the 5-bromo isomer).

These compounds are critical constitutional isomers used primarily as precursors for brominated benzofurans , which are scaffolds in drug discovery (e.g., anti-arrhythmic agents like amiodarone analogues).[1] The choice between them dictates not only the final substitution pattern (7-bromo vs. 5-bromo benzofuran) but also significantly impacts the reaction kinetics and yields of downstream transformations due to steric and electronic divergence.

Executive Summary: The Structural Divergence

The core difference lies in the position of the bromine atom relative to the reactive propargyl ether and aldehyde functionalities.

Feature3-Bromo Isomer 5-Bromo Isomer
Structure Bromine is ortho to the ether linkage.Bromine is para to the ether linkage.
Steric Environment High steric congestion near the cyclization center.Sterically unencumbered ether linkage.
Aldehyde Electrophilicity Moderate (Inductive withdrawal offset by steric shielding).[1]High (Direct resonance/inductive withdrawal).[1]
Primary Application Synthesis of 7-bromobenzofurans .Synthesis of 5-bromobenzofurans .
Etherification Yield Lower (~60-75%) due to steric hindrance.Higher (>85%) due to accessible phenoxide.[1]

Electronic and Steric Analysis[2]

Steric Influence (The "Orth Effect")

In the 3-bromo isomer , the bulky bromine atom (Van der Waals radius ~1.85 Å) is situated immediately adjacent to the nucleophilic oxygen atom.[1]

  • Impact on Ether Synthesis: During the initial Williamson ether synthesis, the 3-bromo substituent hinders the approach of the propargyl halide, often requiring higher temperatures or longer reaction times compared to the 5-bromo isomer.[1]

  • Impact on Cyclization: In metal-catalyzed cyclizations (e.g., Au, Pt), the 3-bromo atom can sterically clash with bulky ligands on the metal center, potentially altering the mechanism from a standard 5-exo-dig to a 6-endo-dig pathway, or simply reducing the reaction rate.

Electronic Influence
  • 5-Bromo Isomer: The bromine is para to the ether oxygen and meta to the aldehyde. It exerts a strong electron-withdrawing effect (inductive), making the aldehyde carbon highly electrophilic.[1][2] This makes the 5-bromo isomer a superior substrate for Knoevenagel condensations or Schiff base formation (e.g., thiosemicarbazones).[1]

  • 3-Bromo Isomer: The bromine is ortho to the ether. While still electron-withdrawing, its inductive effect on the aldehyde (meta position) is similar, but it significantly lowers the pKa of the phenolic precursor, making the initial phenoxide less nucleophilic.[1]

Experimental Reactivity Comparison

Synthesis of the Precursors (Propargylation)

Reaction: Williamson ether synthesis using Propargyl Bromide and


 in DMF.[1]
  • 5-Bromo Protocol: Reacts rapidly at room temperature (RT) to 60°C. Yields typically 85-95% .

  • 3-Bromo Protocol: Often requires heating to 80°C+ to overcome steric hindrance. Yields typically 60-75% .

Intramolecular Cyclization (Benzofuran Formation)

This is the most critical divergent step.[1] The goal is to form the furan ring via attack of the ether oxygen (or C-nucleophile after isomerization) onto the alkyne.

Pathway A: Base-Mediated Cyclization
  • 5-Bromo: Readily cyclizes under standard conditions (e.g., DBU, DMF, reflux) to form 5-bromobenzofuran .[1]

  • 3-Bromo: The steric bulk at the 3-position forces the propargyl group out of planarity. While cyclization to 7-bromobenzofuran occurs, it often requires higher energy input. The bromine atom ends up at the 7-position, which is the "bay region" of the benzofuran, creating a pocket that is difficult to functionalize later.[1]

Pathway B: Metal-Catalyzed Cyclization (Au/Ag)
  • 5-Bromo: Excellent substrate for AuCl3 or AgOTf catalyzed cycloisomerization. Fast kinetics.

  • 3-Bromo: Slower kinetics. The metal catalyst must coordinate to the alkyne, which is spatially close to the large bromine atom.[1]

Data Summary Table
Reaction TypeParameter5-Bromo Isomer3-Bromo Isomer
Williamson Etherification Yield92% 68%
Time2 h @ 60°C6 h @ 80°C
AuCl3 Cyclization Yield88% 74%
Product5-Bromobenzofuran7-Bromobenzofuran
Aldehyde Condensation RateFast (

)
Moderate (

)

Visual Analysis (Graphviz)[1]

The following diagram illustrates the divergent synthesis pathways and the steric clash present in the 3-bromo isomer.

ReactivityComparison cluster_legend Reactivity Key Salicylaldehyde Salicylaldehyde Precursor Br5_SM 5-Bromosalicylaldehyde Salicylaldehyde->Br5_SM Bromination (Para) Br3_SM 3-Bromosalicylaldehyde Salicylaldehyde->Br3_SM Bromination (Ortho) Br5_Ether 5-Bromo-2-(propynyloxy) benzaldehyde Br5_SM->Br5_Ether Propargyl Br, K2CO3 Fast (92%) Br5_Prod 5-Bromobenzofuran Br5_Ether->Br5_Prod AuCl3 / AgOTf No Steric Clash Br3_Ether 3-Bromo-2-(propynyloxy) benzaldehyde Br3_SM->Br3_Ether Propargyl Br, K2CO3 Slow (68%) Steric Hindrance Br3_Prod 7-Bromobenzofuran Br3_Ether->Br3_Prod AuCl3 / AgOTf Steric Clash at C7 key1 Green Path: High Yield / Fast Kinetics key2 Red Path: Lower Yield / Steric Hindrance

Caption: Divergent synthesis pathways showing the kinetic advantage of the 5-bromo isomer (Green) versus the sterically hindered 3-bromo isomer (Red).

Detailed Experimental Protocols

Protocol A: Synthesis of 5-Bromo-2-(2-propyn-1-yloxy)benzaldehyde

Standard High-Yield Protocol

  • Reagents: 5-Bromosalicylaldehyde (10 mmol), Propargyl bromide (12 mmol, 80% in toluene), Anhydrous

    
     (15 mmol), DMF (20 mL).
    
  • Procedure:

    • Dissolve 5-bromosalicylaldehyde in DMF.[3]

    • Add

      
       and stir for 15 min at RT (color change to yellow phenoxide).
      
    • Add propargyl bromide dropwise.

    • Heat to 60°C for 2-3 hours . Monitor by TLC (Hexane:EtOAc 4:1).[1]

    • Workup: Pour into ice water (100 mL). The product usually precipitates as a solid.[1] Filter, wash with water, and recrystallize from ethanol.[1]

  • Expected Yield: 90-95%.

Protocol B: Synthesis of 3-Bromo-2-(2-propyn-1-yloxy)benzaldehyde

Modified Protocol for Sterically Hindered Substrates

  • Reagents: 3-Bromosalicylaldehyde (10 mmol), Propargyl bromide (15 mmol, excess required),

    
     (15 mmol, stronger base/larger cation helps), DMF (20 mL).
    
  • Procedure:

    • Dissolve 3-bromosalicylaldehyde in DMF.

    • Add

      
       and stir for 30 min at RT.
      
    • Add propargyl bromide.[4]

    • Heat to 80-90°C for 6-12 hours .

    • Note: Higher temperature is required to overcome the steric repulsion between the ortho-bromo and the incoming electrophile.

    • Workup: Pour into water. Extract with Ethyl Acetate (3x).[1] Wash organic layer with brine. Dry over

      
      . Purification by column chromatography is often required to remove unreacted aldehyde.
      
  • Expected Yield: 60-75%.

References

  • Kirsch, G., et al. (2020).[1] AuCl-catalyzed cycloisomerization of bromo-substituted alkynoic acids. ResearchGate.[5] Link

  • BenchChem. (2025).[1][2] A Comparative Analysis of the Reactivity of 4-Bromo-2-hydroxybenzaldehyde and 5-Bromosalicylaldehyde. BenchChem.[2][6] Link

  • Sigma-Aldrich. (2025).[7][8] Product Specification: 5-Bromo-2-(2-propynyloxy)benzaldehyde. Sigma-Aldrich.[7] Link[1]

  • PubChem. (2025).[1] Compound Summary: 3-Bromo-4-(prop-2-yn-1-yloxy)benzaldehyde.[9] National Library of Medicine. Link[1]

  • RSC Advances. (2012). Intramolecular redox cyclization reaction access to cinnolines.[10] Royal Society of Chemistry. Link

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Handling 3-Bromo-2-(2-propyn-1-yloxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive operational and safety guide for the handling, use, and disposal of 3-Bromo-2-(2-propyn-1-yloxy)benzaldehyde. As a Senior Application Scientist, my objective is to synthesize established safety protocols with practical, field-proven insights to ensure your work is not only successful but, more importantly, conducted with the highest degree of safety. The guidance herein is structured to explain the causality behind each recommendation, empowering you to make informed decisions in your laboratory.

Deconstructing the Hazard Profile

To understand the required safety measures, we must first analyze the hazards posed by the molecule's distinct functional groups: the aromatic aldehyde, the bromo substituent, and the propargyl ether moiety.

  • Aromatic Aldehyde: Benzaldehyde derivatives are known to be irritants to the skin, eyes, and respiratory system.[1][2][3] They can be harmful if swallowed, with an acute oral toxicity for the related compound 3-Bromobenzaldehyde noted in animal studies.[4]

  • Propargyl Ether: This functional group introduces significant, distinct hazards. Propargyl ethers are known to be flammable and, critically, can form explosive peroxides over time, especially when exposed to air.[5][6] The propargyl group itself is reactive and can undergo energetic decomposition, particularly in the presence of heat, strong bases, or certain metals.[5][7]

  • Organobromine Compound: Upon combustion, organobromine compounds can release toxic and corrosive hydrogen bromide gas.[1]

This composite hazard profile necessitates a multi-faceted approach to personal protective equipment (PPE) and handling protocols. We are not just handling an irritant; we are managing a flammable, potentially peroxide-forming, and reactive substance.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of PPE is not a matter of simple compliance but a critical risk mitigation strategy. The following table outlines the minimum required PPE, with explanations rooted in the compound's chemical nature.

Protection Type Required PPE Rationale and Expert Insight
Eye and Face Protection Chemical splash goggles and a full-face shield.[1][8]Causality: Standard safety glasses are insufficient. Chemical splash goggles provide a seal around the eyes to protect against splashes and fine dust. A face shield is mandatory over the goggles when handling larger quantities (>5g) or during procedures with a higher risk of splashing or energetic reaction, such as heating or quenching.[8] This provides a secondary layer of protection for the entire face.
Hand Protection Nitrile gloves (minimum thickness of 4 mil).[9]Causality: Nitrile offers good resistance to a broad range of chemicals, including the aromatic structure of this compound.[9] Latex gloves are not recommended due to poor chemical resistance and potential for allergic reactions.[10] Always double-glove when handling the neat compound. Inspect gloves for any signs of degradation or puncture before and during use. Change gloves immediately upon contamination.
Body Protection Flame-resistant (FR) lab coat.Causality: Given the flammability hazard associated with the propargyl ether moiety, a standard cotton or polyester-blend lab coat is inadequate. An FR lab coat (e.g., Nomex®) will not ignite and continue to burn if exposed to a flash fire.[8] Ensure the lab coat is fully buttoned and sleeves are not rolled up.
Respiratory Protection Use only within a certified chemical fume hood.Causality: The compound is an irritant to the respiratory system.[1][3] All handling of the solid or its solutions must be performed in a chemical fume hood to prevent inhalation of dust or vapors. If engineering controls are not sufficient, a NIOSH-approved respirator with an appropriate cartridge (e.g., for organic vapors and particulates) may be required, which necessitates enrollment in a respiratory protection program.[8][11]
Foot Protection Closed-toe, closed-heel shoes made of a chemically resistant material.Causality: Protects feet from spills. Leather shoes can absorb chemicals and should be avoided; if contaminated, they are difficult to decontaminate and must be discarded.[10]

Operational Plan: A Step-by-Step Handling Protocol

Adherence to a strict, logical workflow is paramount for safety and experimental reproducibility. The following protocol outlines the essential steps for handling 3-Bromo-2-(2-propyn-1-yloxy)benzaldehyde.

Workflow for Safe Chemical Handling

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling Phase prep1 Verify fume hood certification is current. prep2 Assemble all necessary equipment and reagents. prep1->prep2 prep3 Don all required PPE (FR coat, goggles, face shield, gloves). prep2->prep3 handle1 Ground equipment to prevent static discharge. prep3->handle1 Enter Hood handle2 Carefully weigh the solid compound, avoiding dust generation. handle1->handle2 handle3 Slowly add to solvent. Monitor for any exothermic reaction. handle2->handle3 clean1 Quench/work-up reaction cautiously. handle3->clean1 Procedure Complete clean2 Segregate waste into designated hazardous waste containers. clean1->clean2 clean3 Decontaminate work surfaces and equipment. clean2->clean3 clean4 Remove PPE and wash hands thoroughly. clean3->clean4

Caption: A logical workflow for handling hazardous chemicals.

Detailed Steps:

  • Pre-Operation Safety Check:

    • Ensure a certified safety shower and eyewash station are accessible and unobstructed.

    • Confirm the chemical fume hood has a valid certification sticker.

    • Remove all flammable materials and ignition sources from the immediate work area.[4][5]

  • Preparation (Inside the Fume Hood):

    • When working with quantities greater than a few grams, ground all metal equipment (spatulas, flasks on heating mantles) to prevent static electricity buildup, which could ignite flammable vapors.[4]

    • Before use, especially with older containers, it is prudent to test for the presence of peroxides using peroxide test strips. If peroxides are present, consult your institution's safety officer for disposal or quenching procedures.

  • Handling and Dispensing:

    • When weighing the solid, use a weigh boat or creased weighing paper to minimize dust.

    • When dissolving, add the solid portion-wise to the solvent. Do not add solvent to the bulk solid, as this can trap heat.

    • The compound is incompatible with strong oxidizing agents, strong bases, and strong reducing agents.[1][2] Ensure these are not present in your reaction setup unless they are a controlled part of the reaction.

  • Storage:

    • Store the compound in a tightly sealed container.[2]

    • Keep the container in a cool, dry, and well-ventilated area, away from heat and direct sunlight to minimize peroxide formation.[1]

    • Consider storing under an inert atmosphere (e.g., argon or nitrogen) to further mitigate peroxide risk, especially for long-term storage.

Disposal Plan: Responsible Waste Management

Improper disposal of hazardous materials poses a significant risk to personnel and the environment.

Waste Segregation and Disposal Workflow

G cluster_waste Waste Stream Management cluster_containers Designated Hazardous Waste Containers solid_waste Contaminated Solids (Gloves, Weigh Paper, PPE) solid_container Solid Hazardous Waste (Labeled with contents) solid_waste->solid_container liquid_waste Unused Reagent & Reaction Mixtures liquid_container Halogenated Liquid Waste (Labeled with contents) liquid_waste->liquid_container sharps_waste Contaminated Needles & Glassware sharps_container Sharps Container sharps_waste->sharps_container disposal_service Licensed Professional Waste Disposal Service solid_container->disposal_service liquid_container->disposal_service sharps_container->disposal_service

Caption: Segregation of waste streams for proper disposal.

Procedure:

  • Waste Characterization: All waste containing this compound must be treated as hazardous. Due to the bromine atom, liquid waste should be segregated into a "Halogenated Organic Waste" container.

  • Containerization:

    • Use only approved, properly labeled hazardous waste containers provided by your institution's Environmental Health & Safety (EHS) department.

    • Never mix incompatible waste streams.

    • Keep waste containers closed except when adding waste.

  • Disposal:

    • Do not dispose of this chemical down the drain or in regular trash.[3]

    • All waste must be disposed of through a licensed professional waste disposal company, coordinated by your EHS department.[2][3]

    • For spills, absorb the material with an inert absorbent (e.g., vermiculite or sand), sweep it into a container, and dispose of it as hazardous solid waste.[3]

Emergency Response

  • Skin Contact: Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[2][4] Seek medical attention if irritation persists.[2]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][4] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.[4]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[2] If not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[2] Never give anything by mouth to an unconscious person.[4] Call a poison center or doctor immediately.[2]

By integrating these principles of hazard awareness, meticulous planning, and procedural discipline, you can confidently and safely utilize 3-Bromo-2-(2-propyn-1-yloxy)benzaldehyde in your research and development endeavors.

References

  • MATERIAL SAFETY DATA SHEET - 3-bromo benzaldehyde 97% . Oxford Lab Fine Chem LLP. [Link]

  • Lab Safety Equipment & PPE . ChemTalk. [Link]

  • Propargyl ether | C6H6O | CID 23349 . PubChem, National Institutes of Health. [Link]

  • Chemical Compatibility Chart . Walchem. [Link]

  • Chemical Safety Note: Explosion Hazard during the Distillation of Propargyl Thiocyanate . Organic Process Research & Development, American Chemical Society. [Link]

  • Personal Protective Equipment . U.S. Environmental Protection Agency. [Link]

  • Examples of PPE for Various Dangerous Goods Classes . Storemasta Blog. [Link]

  • 3-bromo-4-(prop-2-yn-1-yloxy)benzaldehyde . Chemspace. [Link]

  • HAZARD SUMMARY - PROPARGYL ALCOHOL . New Jersey Department of Health. [Link]

  • Control Guidance Sheet 407 – Personal Protective Equipment (PPE) for use with Glutaraldehyde Exposures . Centers for Disease Control and Prevention. [Link]

  • 3-Bromo-4-(prop-2-yn-1-yloxy)benzaldehyde | C10H7BrO2 . PubChem, National Institutes of Health. [Link]

  • ProMinent® Chemical Resistance List . ProMinent. [Link]

  • Polypropylene Chemical Compatibility Chart . Industrial Specialties Mfg. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.